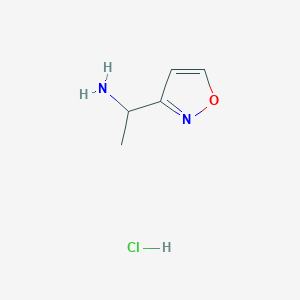

1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Vue d'ensemble

Description

1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 1,2-oxazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while substitution reactions can produce N-substituted oxazole derivatives.

Applications De Recherche Scientifique

Chemistry

1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its unique oxazole structure allows researchers to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Biology

In biological research, this compound is studied for its potential biological activities , including antimicrobial and anticancer properties. The oxazole ring can interact with various biological targets, making it a subject of interest for understanding the mechanisms of action of oxazole-containing molecules.

Medicine

The compound is being investigated as a pharmaceutical intermediate , particularly in the development of new drugs targeting specific enzymes or receptors. Its biological activity suggests it may have therapeutic potential, especially in treating infections or cancer.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, modulating the activity of target proteins. The amine group is capable of forming covalent bonds with electrophilic sites on proteins, influencing their function.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

Case Study A : A series of derivatives were synthesized and tested for anticancer activity against various cell lines. The most potent derivative exhibited significantly lower IC50 values compared to standard chemotherapeutics.

Case Study B : Research demonstrated that certain derivatives showed promising results in inhibiting bacterial growth, indicating potential for developing new antimicrobial agents based on this scaffold.

Mécanisme D'action

The mechanism of action of 1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

- 2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride

- 1-(1,3-Oxazol-4-yl)ethan-1-amine hydrochloride

Comparison: 1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the oxazole ring. This structural feature can influence its reactivity and biological activity compared to similar compounds. For instance, the position of the substituents on the oxazole ring can affect the compound’s ability to interact with biological targets, leading to differences in efficacy and selectivity.

Activité Biologique

1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The oxazole ring and amine functionalities contribute to its reactivity and interactions with biological targets. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has a molecular formula of C4H7ClN2O and a molecular weight of 136.56 g/mol. Its structure includes an oxazole ring that enhances its ability to interact with various biological molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, modulating the activity of target proteins. The amine group is capable of forming covalent bonds with electrophilic sites on proteins, influencing their function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that compounds with oxazole rings can exhibit antimicrobial properties. This is significant for developing new antibiotics.

Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines by affecting cell cycle regulation and promoting the activation of caspases involved in apoptotic pathways .

Anticancer Activity

A study investigated the effects of this compound on human myeloid leukemia cell lines (HL-60 and U937). The compound was found to significantly increase the sub-G1 peak in flow cytometry analysis, indicating an increase in apoptotic cells. Western blot analysis confirmed the activation of caspase pathways, suggesting that the compound induces apoptosis through mitochondrial signaling pathways .

Antimicrobial Studies

In another study focusing on antimicrobial activity, derivatives of oxazole compounds were tested against various bacterial strains. The results indicated that these compounds possess significant antimicrobial effects, potentially making them candidates for further development as therapeutic agents against resistant strains .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride?

- Methodology : Utilize ultraviolet-visible (UV/Vis) spectroscopy to identify λmax (e.g., 255 nm for related compounds) and compare with reference standards. Confirm molecular weight via mass spectrometry and structural features using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). Purity can be assessed via high-performance liquid chromatography (HPLC) with ≥98% purity thresholds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Store at -20°C in airtight containers to ensure stability. Avoid inhalation, skin contact, and ingestion. Dispose of waste via certified hazardous waste management systems .

Q. What is the synthetic route for this compound?

- Methodology : Synthesize via nucleophilic substitution or condensation reactions. For example, react oxazole derivatives with ethylamine precursors under acidic conditions. Use reducing agents (e.g., sodium borohydride) or oxidizing agents (e.g., potassium permanganate) to modify intermediates. Purify via recrystallization .

Q. How can key spectroscopic data (e.g., molecular weight, formula) be interpreted for this compound?

- Methodology : Calculate molecular weight using the formula C₅H₉ClN₂O (MW: 148.59 g/mol). Compare experimental mass spectrometry data to theoretical values. Analyze NMR peaks for oxazole ring protons (δ 8.1–8.3 ppm) and amine/ethyl group signals (δ 1.2–2.5 ppm) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodology : Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways. Use software like Gaussian or ORCA to predict transition states and energy barriers. Validate predictions experimentally by adjusting parameters like temperature, solvent polarity, and catalyst loading .

Q. How to resolve contradictions in reported reaction yields during scale-up?

- Methodology : Conduct Design of Experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, reaction time). Analyze by-products via LC-MS and optimize purification steps. Use acid-binding agents (e.g., pyridine) to minimize salt formation, which can limit yields .

Q. What strategies ensure stability of this compound under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies by exposing the compound to extreme pH (1–13) and temperatures (4–40°C). Monitor degradation via HPLC and identify degradation products. Stabilize formulations using lyophilization or inert atmospheres for long-term storage .

Q. How can this compound serve as a building block in multi-step organic syntheses?

- Methodology : Functionalize the amine group via alkylation or acylation. Use the oxazole ring for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups. Explore applications in heterocyclic chemistry for drug discovery .

Q. What methodologies assess its interactions with biological targets (e.g., enzymes, receptors)?

- Methodology : Conduct in vitro assays like surface plasmon resonance (SPR) to measure binding affinity. Use fluorescence-based assays to study enzyme inhibition. Validate findings with molecular docking simulations (e.g., AutoDock) to predict binding modes .

Q. How can data management tools enhance reproducibility in studies involving this compound?

Propriétés

IUPAC Name |

1-(1,2-oxazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-3-8-7-5;/h2-4H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLMVSZWXJFDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.